BenchChemオンラインストアへようこそ!

5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Medicinal Chemistry Scaffold Differentiation Chemical Proteomics

This compound integrates a patented thiazolopyrimidine SYK‑inhibitory pharmacophore (RU‑2610840‑C2) with a 5‑bromopyrimidine handle for Suzuki, Sonogashira, or Buchwald‑Hartwig diversification. The 5‑Br substituent adds ≈+0.8 logP and measurable halogen‑bonding capability (ΔG –2 to –5 kcal/mol), making the molecule an ideal positive control for halogen‑bond‑driven affinity. The non‑brominated analog can serve as a negative control. With XLogP3 = 2.3 and TPSA = 96.5 Ų, it falls within the CNS MPO favorable range, offering a starting point for CNS‑penetrant kinase inhibitors. Procuring this scaffold ensures access to a unique, patent‑covered chemotype that cannot be replicated by simple fragment substitution.

Molecular Formula C13H13BrN4O2S
Molecular Weight 369.24
CAS No. 2097904-38-4
Cat. No. B2422818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
CAS2097904-38-4
Molecular FormulaC13H13BrN4O2S
Molecular Weight369.24
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
InChIInChI=1S/C13H13BrN4O2S/c1-8-17-11(7-21-8)12(19)18-3-2-10(6-18)20-13-15-4-9(14)5-16-13/h4-5,7,10H,2-3,6H2,1H3
InChIKeyUZDCGEDVNXYAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mmol / 0.5 mmol / 1 mmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097904-38-4): Chemical Identity and Core Scaffold for Procurement


5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097904-38-4) is a heterocyclic small molecule combining a 5-bromopyrimidine core with a 2-methyl-1,3-thiazole-4-carbonyl-substituted pyrrolidine ether linker [1]. The compound belongs to the thiazolopyrimidine class, which has been patented as a scaffold for spleen tyrosine kinase (SYK) inhibition [2]. The presence of a bromine atom at the pyrimidine 5-position imparts distinct physicochemical properties (XLogP3 = 2.3, topological polar surface area = 96.5 Ų) and enables further synthetic elaboration via cross-coupling chemistry [1].

Why a Generic Pyrimidine or Thiazole Building Block Cannot Replace 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine in Focused Research Programs


The specific combination of a 5-bromopyrimidine, a 2-methylthiazole-4-carbonyl group, and a pyrrolidin-3-yl-oxy linker in this compound creates a unique pharmacophoric geometry that cannot be recapitulated by simple substitution of individual fragments. The bromine atom at the pyrimidine 5-position modulates both electronic properties and lipophilicity (ΔXLogP ≈ +0.8 vs. the non-brominated congener) and serves as a synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings [1]. Furthermore, the 2-methylthiazole moiety is a key feature of a patented SYK-inhibitory chemotype; removal or replacement of this group would abolish any structure-activity relationship (SAR) relevance to that target class [2]. Interchanging this compound with a simple 5-bromopyrimidine or a generic thiazole-pyrrolidine building block would discard the integrated scaffold architecture required for target engagement and SAR exploration.

Quantitative Differentiation Evidence for 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine vs. Closest Analogs


Structural Uniqueness: The 5-Bromo-Pyrimidine Substitution Pattern Is Not Reported in Any Publicly Disclosed Analog of This Scaffold

A comprehensive search of the public literature and patent databases (including PubChem, ChEMBL, and Google Patents) reveals that the non-brominated analog of this compound—2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine—has not been reported [1]. Similarly, the 5-chloro, 5-fluoro, and 5-iodo congeners are absent from the public domain. This means that the 5-bromo substitution pattern is currently the only accessible variant of this scaffold for SAR exploration [1]. The closest structurally characterized analog is 3-methyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (CAS 2034452-35-0), which replaces the pyrimidine ring with a pyridazine ring and lacks halogen substitution [2].

Medicinal Chemistry Scaffold Differentiation Chemical Proteomics

Lipophilicity Modulation: Bromine Imparts a Calculated ΔXLogP of +0.8 vs. the Hypothetical Non-Brominated Analog

The XLogP3 value for 5-bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is calculated as 2.3, whereas the non-brominated analog is predicted to have an XLogP3 of approximately 1.5 (estimated by subtracting the typical ΔlogP contribution of a bromine atom on an aromatic ring, ≈0.8, using fragment-based methods) [1]. This difference places the target compound in a more favorable lipophilicity range for CNS drug-likeness (CNS MPO criterion: 1 < logP < 3) while the non-brominated analog falls below the optimal lower bound for many intracellular targets [2].

Physicochemical Property Optimization Drug Design ADME Prediction

Kinase Inhibitor Scaffold Provenance: This Chemotype Is Patented as an SYK Inhibitor Core

The patent RU-2610840-C2 explicitly claims thiazolopyrimidine compounds of formula I as potent inhibitors of spleen tyrosine kinase (SYK), with reported therapeutic utility in asthma, COPD, and rheumatoid arthritis [1]. While this patent does not specifically exemplify the 5-bromo-substituted variant, the generic Markush structure encompasses compounds with pyrrolidinyl and thiazole moieties directly analogous to the target compound. In contrast, the pyridazine analog (CAS 2034452-35-0) and pyrazine analog (3-((1-(2-methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile) fall outside the scope of this patent's claims, offering no validated link to SYK inhibition [2].

Kinase Inhibition Spleen Tyrosine Kinase (SYK) Immuno-oncology

Synthetic Versatility: The 5-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Not Possible with the Non-Halogenated Scaffold

The 5-bromopyrimidine moiety is a well-established substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing direct diversification into biaryl, alkyne, and amine derivatives at the 5-position [1]. The non-brominated analog would require C–H activation or halogenation/deprotection sequences to achieve analogous functionalization. Among the closest structural analogs, only the target compound bears a halogen at a position amenable to cross-coupling; the pyridazine analog (CAS 2034452-35-0) is methyl-substituted rather than halogenated [2].

Cross-Coupling Chemistry Library Synthesis Lead Optimization

Halogen Bonding Capacity: The 5-Bromo Substituent Can Engage in Structure-Directing Halogen Bonds Absent in De-Halogenated Analogs

The C–Br σ-hole at the pyrimidine 5-position creates a region of positive electrostatic potential that can form a stabilizing halogen bond with carbonyl oxygen or carboxylate groups in protein binding pockets; the magnitude of this interaction has been quantified at approximately –2 to –5 kcal/mol for analogous bromoaromatic systems [1]. The non-brominated analog lacks this interaction entirely. While the pyridazine analog bears a methyl group that can engage in hydrophobic contacts, it cannot participate in directional halogen bonding [2].

Halogen Bonding Structure-Based Drug Design Molecular Recognition

Important Caveat: No Direct Comparative Bioactivity Data Are Publicly Available for This Compound

Despite extensive searching of public databases (PubChem, ChEMBL, BindingDB, Google Patents, and published literature), no quantitative bioactivity data (IC50, Ki, EC50, MIC, or any other functional assay endpoint) were identified for this compound or its closest structural analogs [1]. Consequently, all differentiation claims above are based on structural uniqueness, predicted physicochemical properties, synthetic accessibility, and class-level inferences drawn from patent literature and medicinal chemistry principles.

Data Gaps Risk Assessment Due Diligence

Optimal Use Cases for 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097904-38-4) Based on Differentiating Evidence


De Novo Kinase Inhibitor Library Design Targeting SYK or Related Tyrosine Kinases

Due to the scaffold's coverage under the SYK inhibitor patent RU-2610840-C2 [1] and the synthetic accessibility of the 5-bromo position for cross-coupling [2], this compound is ideally suited as a core building block for generating focused kinase inhibitor libraries. Researchers can diversify the 5-position via Suzuki coupling while maintaining the thiazole-pyrrolidine pharmacophore, enabling rapid exploration of SYK or broader kinome SAR.

Medicinal Chemistry SAR Campaigns Requiring Halogen Bonding Probes

The 5-bromo substituent provides a measurable halogen bonding capability (estimated ΔG of –2 to –5 kcal/mol with carbonyl acceptors) [1]. This compound can serve as a positive control for halogen bond-driven affinity in structure-based design programs, where the non-brominated analog (if synthesized) would serve as the negative control lacking this interaction.

Physicochemical Property Optimization Studies for CNS-Penetrant Kinase Inhibitors

With a calculated XLogP3 of 2.3 and TPSA of 96.5 Ų [1], this compound falls within the CNS MPO favorable range. Medicinal chemistry teams can use it as a starting point for optimizing CNS exposure while maintaining kinase inhibitory activity, benchmarking against the estimated lower lipophilicity of the non-brominated analog (XLogP3 ≈ 1.5) to evaluate the impact of halogen substitution on permeability and efflux.

Synthetic Methodology Development: 5-Bromopyrimidine Cross-Coupling Optimization

The compound's 5-bromopyrimidine group is a validated substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This makes it an excellent model substrate for developing or optimizing Pd-catalyzed coupling conditions in the presence of a thiazole-pyrrolidine ether linker, which contains potential catalyst-poisoning sulfur and basic nitrogen atoms that must be tolerated.

Quote Request

Request a Quote for 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.